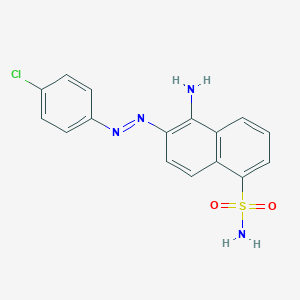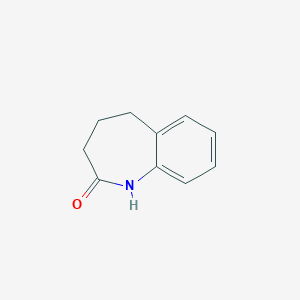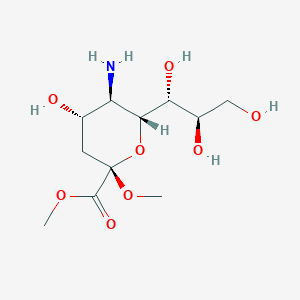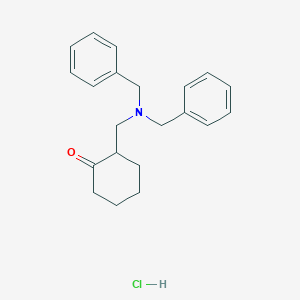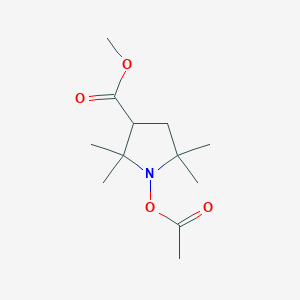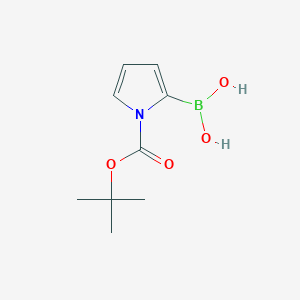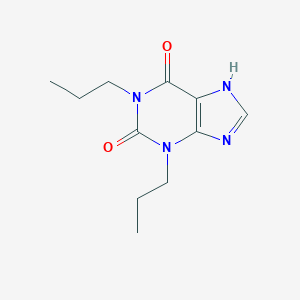
1,3-二丙基黄嘌呤
描述
1,3-Dipropylxanthine is a drug that acts as a potent and selective antagonist for the adenosine A1 receptor . It has high selectivity for A1 over other adenosine receptor subtypes . It is also known as 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and possesses anti-cancer functionality .
Molecular Structure Analysis
The molecular formula of 1,3-Dipropylxanthine is C11H16N4O2 . It contains a total of 34 bonds; 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 imide(s) (-thio), and 1 Imidazole .科学研究应用
腺苷受体拮抗剂:它被用作腺苷受体拮抗剂,有助于受体探针、放射碘化、亲和素结合以及亲和柱的制备 (Jacobson et al., 1985)。
拮抗剂放射配体:1,3-二丙基-8-苯基黄嘌呤,一种衍生物,被用作腺苷受体的拮抗剂放射配体,具有更高的受体亲和力、特异活性和较低的非特异性膜结合 (Jacobson et al., 1986)。
竞争性抑制剂:1,3-二丙基黄嘌呤的结合物可以作为腺苷结合到A1和A2-腺苷受体的竞争性抑制剂,可能增强药效动力学和药代动力学参数 (Jacobson et al., 1986)。
大脑受体的选择性拮抗剂:1,3-二丙基-8-苯基黄嘌呤是大脑组织中A1-和A2-腺苷受体的有效且选择性拮抗剂,对神经科学研究有用 (Daly et al., 1986)。
囊性纤维化的治疗用途:它能激活细胞中的氯离子流出,暗示在治疗囊性纤维化方面具有潜在用途 (Arispe et al., 1998)。
A1-腺苷受体的强效拮抗剂:被证明是A1-腺苷受体的强效且选择性拮抗剂 (Shamim et al., 1988)。
大脑中腺苷A1受体的研究:[3H]XCC,1,3-二丙基黄嘌呤的官能化同系物,用于研究大鼠大脑中的腺苷A1受体 (Jarvis et al., 1987)。
心脏研究中的拮抗剂放射配体:8-环戊基-1,3-[3H]二丙基黄嘌呤对于表征心脏腺苷受体具有价值 (Leid et al., 1988)。
诱导Jurkat T细胞凋亡:1,3-二丙基环戊基黄嘌呤(DPCPX)通过一种与受体无关的机制触发Jurkat T细胞的凋亡 (Mirabet et al., 1997)。
选择性腺苷A1拮抗剂:带有C8手性取代基的黄嘌呤,如1,3-二丙基黄嘌呤,是强效且选择性的腺苷A1拮抗剂 (Peet et al., 1993)。
未来方向
1,3-Dipropylxanthine has been used to study the function of the adenosine A1 receptor in animals . It has been found to be involved in several important functions such as regulation of breathing and activity in various regions of the brain . Future research may focus on further understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1,3-dipropyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVIGUCNSRXAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185447 | |
| Record name | 1,3-Dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipropylxanthine | |
CAS RN |
31542-62-8 | |
| Record name | 1,3-Dipropylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIPROPYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02T66W92D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



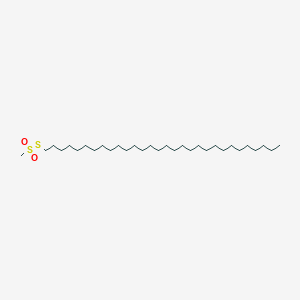
![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)
